REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[N:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][C:21]=2[S:23](Cl)(=[O:25])=[O:24])[CH:16]=[CH:15][CH:14]=1>N1C=CC=CC=1>[N:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][C:21]=2[S:23]([NH:1][C:2]2[CH:3]=[CH:4][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:11][CH:12]=2)(=[O:25])=[O:24])[CH:16]=[CH:15][CH:14]=1
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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NC1=CC=C(C(=O)OCC)C=C1
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
8.94 g
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Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC(=C12)S(=O)(=O)Cl
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Type
|
CUSTOM
|
Details
|
stirred for 10 min
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The resulting mixture was stirred for 16 hr at RT
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Duration
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16 h
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Type
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CUSTOM
|
Details
|
After completion of the reaction
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Type
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CUSTOM
|
Details
|
the solvent was removed under low pressure
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Type
|
CUSTOM
|
Details
|
The traces of pyridine were removed by co-distillation with toluene
|
Type
|
ADDITION
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Details
|
Diethylether was added to the resulting residue
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Type
|
FILTRATION
|
Details
|
the solid product was filtered out and
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
CUSTOM
|
Details
|
The resulting crude product (8.0 gm, 74%) was taken to the next step without further purification
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
N1=CC=CC2=CC=CC(=C12)S(=O)(=O)NC1=CC=C(C(=O)OCC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |